

Application Notes and Protocols for HIV-1 Pseudovirus Neutralization Assay

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the HIV-1 pseudovirus neutralization assay, a critical tool for evaluating the efficacy of neutralizing antibodies (nAbs) in HIV-1 research and vaccine development. This assay offers a safe, reproducible, and high-throughput method to quantify the ability of antibodies to inhibit viral entry into target cells.

Principle of the Assay

The HIV-1 pseudovirus neutralization assay utilizes pseudoviruses that are engineered to express the HIV-1 envelope glycoprotein (Env) on their surface but lack the genetic material required for replication. These pseudoviruses carry a reporter gene, such as luciferase, which is expressed upon successful entry into target cells. The neutralization potency of an antibody is determined by measuring the reduction in reporter gene expression in the presence of the antibody compared to a no-antibody control.

Key Applications

- **Vaccine Development:** Evaluating the immunogenicity of HIV-1 vaccine candidates by measuring the neutralizing antibody titers they elicit.
- **Monoclonal Antibody Research:** Characterizing the potency and breadth of newly isolated or engineered monoclonal antibodies.

- Drug Discovery: Screening for small molecules or other biologics that inhibit HIV-1 entry.
- Basic Research: Studying the mechanisms of HIV-1 entry and neutralization.

Experimental Protocols

Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses

This protocol describes the generation of HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- HEK293T cells
- Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Env-expressing plasmid (e.g., pcDNA3.1-Env)
- Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)[\[3\]](#)
- Transfection reagent (e.g., FuGENE 6 or PEI)[\[1\]](#)[\[3\]](#)
- T-75 flasks
- 0.45 µm filters

Procedure:

- Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density of $3-8 \times 10^6$ cells per flask in 12 mL of complete growth medium.[\[1\]](#)[\[2\]](#) The cells should be 50-80% confluent on the day of transfection.[\[1\]](#)[\[2\]](#)
- Plasmid DNA Preparation: In a sterile tube, mix the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).[\[1\]](#)[\[3\]](#)

- **Transfection Complex Formation:** Prepare the transfection complexes according to the manufacturer's protocol. For FuGENE 6, a 3:1 ratio of reagent to total DNA is often used.[\[4\]](#)
- **Transfection:** Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.
- **Incubation:** Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[\[3\]](#)[\[4\]](#)
- **Harvesting Pseudovirus:** After incubation, harvest the cell culture supernatant containing the pseudoviruses.
- **Clarification and Filtration:** Centrifuge the supernatant at a low speed to pellet cell debris, and then filter the supernatant through a 0.45 µm filter to remove any remaining cells.[\[5\]](#)
- **Storage:** Aliquot the filtered pseudovirus-containing supernatant and store at -80°C.

Table 1: Recommended Quantities for Pseudovirus Production in a T-75 Flask

Component	Quantity
HEK293T Cells	3-8 x 10 ⁶
Env-expressing Plasmid	4 µg
pSG3ΔEnv Backbone Plasmid	8 µg
Transfection Reagent (e.g., FuGENE 6)	36 µL (for 12 µg total DNA)
Complete Growth Medium	12-15 mL

Protocol 2: Titration of HIV-1 Pseudovirus Stock (TCID50 Assay)

This protocol determines the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock, which is the virus dilution that causes 50% infection of the target cells. This is crucial for using a standardized amount of virus in the neutralization assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- TZM-bl cells (or other suitable target cell line)
- Complete Growth Medium
- HIV-1 pseudovirus stock
- 96-well flat-bottom plates
- DEAE-Dextran[1][3]
- Luciferase assay reagent (e.g., Bright-Glo™ or Britelite™ Plus)[1][3]
- Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete growth medium.[4][5] Incubate overnight.
- Serial Dilution of Virus: On the day of infection, prepare serial dilutions of the pseudovirus stock in complete growth medium. A 5-fold or 10-fold dilution series is common.[4][6]
- Infection: Add 50 μ L of each virus dilution to the TZM-bl cells in quadruplicate.[4] Also include wells with cells only (cell control) and cells with the highest concentration of virus (virus control).
- DEAE-Dextran Addition: Add DEAE-Dextran to each well to a final concentration of 10-20 μ g/mL to enhance infection.[3][7]
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[5]
- Luciferase Assay: After incubation, remove the medium and add 100 μ L of luciferase assay reagent to each well.[1]
- Luminescence Reading: After a 2-minute incubation at room temperature, transfer 150 μ L of the lysate to a black 96-well plate and measure the relative luminescence units (RLU) using a luminometer.[1]

- TCID50 Calculation: The TCID50 is calculated using the Reed-Muench or a similar statistical method based on the RLU values.[8] The desired RLU for the neutralization assay is typically between 50,000 and 150,000.[1]

Table 2: Example of a 10-fold Serial Dilution for TCID50 Assay

Dilution	Virus Stock (μL)	Medium (μL)	Final Dilution Factor
10 ⁻¹	20	180	10
10 ⁻²	20 of 10 ⁻¹	180	100
10 ⁻³	20 of 10 ⁻²	180	1,000
10 ⁻⁴	20 of 10 ⁻³	180	10,000
10 ⁻⁵	20 of 10 ⁻⁴	180	100,000
10 ⁻⁶	20 of 10 ⁻⁵	180	1,000,000

Protocol 3: HIV-1 Pseudovirus Neutralization Assay

This protocol measures the neutralizing activity of antibodies by incubating them with a standardized amount of pseudovirus before adding the mixture to target cells.

Materials:

- TZM-bl cells
- Complete Growth Medium
- HIV-1 pseudovirus stock (diluted to 200 TCID50 per 50 μL)[5]
- Test antibodies (e.g., monoclonal antibodies, patient sera)
- 96-well flat-bottom plates
- DEAE-Dextran

- Luciferase assay reagent
- Luminometer

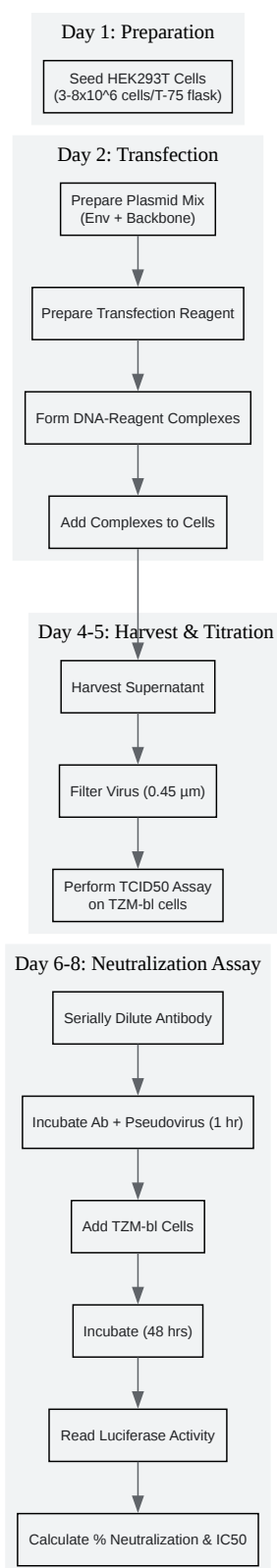
Procedure:

- Antibody Dilution: Prepare serial dilutions of the test antibodies in a 96-well plate. A 3-fold dilution series is common.[\[5\]](#)
- Neutralization Reaction: Add 50 µL of the diluted pseudovirus (containing 200 TCID₅₀) to each well containing the antibody dilutions.[\[5\]](#) Also include virus control wells (virus + medium) and cell control wells (medium only).
- Incubation: Incubate the plate for 1 hour at 37°C to allow the antibodies to bind to the pseudovirus.[\[3\]](#)[\[5\]](#)
- Addition of Target Cells: After the incubation, add 1×10^4 TZM-bl cells in 100 µL of medium containing DEAE-Dextran (final concentration 10-20 µg/mL) to each well.[\[3\]](#)[\[5\]](#)
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- Luciferase Assay and Reading: Perform the luciferase assay and read the RLU as described in Protocol 2.
- Data Analysis: Calculate the percentage of neutralization for each antibody dilution using the following formula:
 - % Neutralization = $100 \times [1 - (\text{RLU of sample} - \text{RLU of cell control}) / (\text{RLU of virus control} - \text{RLU of cell control})]$
- IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is the antibody concentration that results in a 50% reduction in RLU compared to the virus control. This is typically calculated by fitting the neutralization data to a dose-response curve using non-linear regression analysis.[\[3\]](#)[\[9\]](#)

Table 3: Typical Reagent Volumes for Neutralization Assay

Component	Volume per Well
Antibody Dilution	50 µL
Diluted Pseudovirus (200 TCID ₅₀)	50 µL
TZM-bl Cell Suspension (1x10 ⁵ cells/mL)	100 µL
Total Volume	200 µL

Visualizations



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Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.

Caption: Mechanism of HIV-1 entry and inhibition by neutralizing antibodies.

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